Androstane-2,3,17-triol

Description

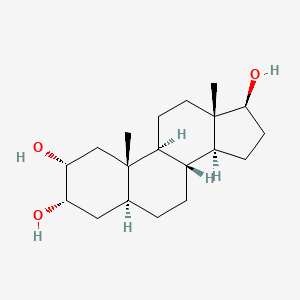

Structure

2D Structure

3D Structure

Properties

CAS No. |

56524-83-5 |

|---|---|

Molecular Formula |

C19H32O3 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C19H32O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 |

InChI Key |

FHVHGYDNLNQVRZ-XGRAFVIBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)O)C |

Synonyms |

5 alpha-androstane-2 alpha, 3 alpha,17 beta-triol androstane-2,3,17-triol androstane-2,3,17-triol, (2beta,3alpha,5alpha,17beta)-isomer androstane-2,3,17-triol, (2beta,3beta,5alpha,17beta)-isome |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of Androstane 2,3,17 Triol Isomers

Precursor Steroids and Initial Transformation Pathways

The journey to androstane-2,3,17-triol begins with foundational C19 steroids, which undergo a cascade of transformations.

Dehydroepiandrosterone (B1670201) (DHEA), along with its sulfated form DHEA-S, is the most abundant circulating steroid precursor in humans, primarily synthesized in the adrenal glands. acs.org DHEA itself is not the direct precursor to this compound but serves as the initial substrate for the synthesis of more potent androgens that are. nih.gov The classical androgen biosynthesis pathway converts DHEA into androstenedione (B190577) and androstenediol (B1197431) (also known as androst-5-ene-3β,17β-diol or AED). ontosight.ainih.gov

The key enzymatic steps include:

The conversion of DHEA to androstenedione, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). nih.gov

The conversion of DHEA to androstenediol, catalyzed by reductase forms of 17β-hydroxysteroid dehydrogenase (HSD17B). wikipedia.org

These two steroids, androstenedione and androstenediol, are pivotal intermediates that can be further metabolized in various tissues to produce testosterone (B1683101), which is a direct precursor to the androstane (B1237026) skeleton. nih.gov

This compound is recognized as a naturally occurring metabolite of potent androgenic hormones, specifically testosterone and dihydrotestosterone (B1667394) (DHT). nih.gov The formation of these critical intermediates is a central part of androgen metabolism.

Testosterone: This primary male sex hormone is produced from androstenedione by the action of 17β-hydroxysteroid dehydrogenase (HSD17B). ontosight.ai

Dihydrotestosterone (DHT): In many androgen-target tissues, testosterone is irreversibly converted to the more potent androgen, DHT. fu-berlin.de This conversion is catalyzed by steroid 5α-reductase enzymes (SRD5A). fu-berlin.de

DHT is a key branching point. It can be further metabolized into various androstanediols, such as 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. oup.com These diols, along with DHT itself, serve as the immediate substrates for the final hydroxylation steps that produce androstane-triols, including the 2,3,17-triol isomer. nih.govresearchgate.net

Derivation from Dehydroepiandrosterone (DHEA) and its Metabolites

Enzymatic Machinery in Biosynthesis

The synthesis of this compound isomers from their precursors is governed by a specific set of enzymes that introduce hydroxyl groups with precise stereochemistry and reduce double bonds.

Hydroxysteroid dehydrogenases (HSDs) are crucial for modulating the activity and metabolism of steroids by catalyzing the interconversion of keto- and hydroxyl-groups at various positions on the steroid nucleus. researchgate.net In the context of this compound synthesis, their primary roles are:

17β-Hydroxysteroid Dehydrogenases (HSD17B): This family of enzymes regulates the biological activity of androgens by converting less active 17-keto steroids (like androstenedione) into their more potent 17β-hydroxy forms (like testosterone). ontosight.ai This establishes the essential hydroxyl group at the C17 position.

3α- and 3β-Hydroxysteroid Dehydrogenases (3-HSDs): These enzymes are responsible for the stereospecific reduction of the 3-keto group of DHT to form 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, respectively. nih.gov The specific isomer of 3-HSD determines the orientation (alpha or beta) of the hydroxyl group at the C3 position, which is a critical feature of the final triol molecule.

| Enzyme Family | Action | Substrate → Product Example | Relevance to Triol Synthesis |

|---|---|---|---|

| 17β-HSD | Reductive | Androstenedione → Testosterone | Forms the 17β-hydroxyl group |

| 3α-HSD | Reductive | DHT → 5α-androstane-3α,17β-diol | Forms the 3α-hydroxyl group |

| 3β-HSD | Reductive | DHT → 5α-androstane-3β,17β-diol | Forms the 3β-hydroxyl group |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism and synthesis of steroids, catalyzing a wide array of hydroxylation reactions. pnas.org

While the enzyme CYP7B1 is well-characterized for its role in the 7α-hydroxylation of DHEA and androstanediols to form products like 5α-androstane-3β,7α,17β-triol, the specific enzymes responsible for hydroxylation at the C2 position are less definitively identified in humans. However, research in steroid metabolism has established that various CYP enzymes can hydroxylate the steroid nucleus at different positions:

Studies have shown that engineered P450 enzymes can achieve selective 2β-hydroxylation of testosterone. ontosight.ai

CYP1A2 and CYP3A4 are known to be involved in the 2-hydroxylation of estrogens, demonstrating the capability of these enzyme families to catalyze reactions at the C2 position.

One study noted that Cyp7b could catalyze a minor 2-hydroxylation of a cholesterol metabolite, although the reaction was very slow.

The formation of this compound requires hydroxylation at the C2 and C3 positions. This likely involves a sequence of reactions where an androstanediol precursor is hydroxylated by a specific, though not yet fully elucidated, CYP enzyme to introduce the C2 hydroxyl group.

Reductases and oxidoreductases are essential for the foundational steps of creating the saturated androstane backbone and its hydroxylated intermediates.

Steroid 5α-reductase (SRD5A): This enzyme is fundamentally important as it catalyzes the conversion of testosterone to DHT. fu-berlin.de This reaction transforms the Δ4-ene (double bond between C4 and C5) of testosterone into the saturated 5α-androstane backbone, a prerequisite for the formation of androstane-diols and -triols. researchgate.net

Aldo-Keto Reductases (AKRs): This family of enzymes includes several HSDs (e.g., 3α-HSDs) that catalyze the reduction of keto groups. nih.gov For instance, the conversion of DHT to 5α-androstane-3α,17β-diol is a key reductive step that creates a necessary diol precursor for subsequent hydroxylation into a triol. oup.com

| Enzyme | Action | Substrate → Product | Significance |

|---|---|---|---|

| Steroid 5α-reductase | Reduction of C4-C5 double bond | Testosterone → Dihydrotestosterone (DHT) | Creates the saturated androstane skeleton. |

| 3α-Hydroxysteroid Dehydrogenase (an AKR) | Reduction of C3-keto group | DHT → 5α-androstane-3α,17β-diol | Forms a key diol intermediate. |

Cytochrome P450 Enzymes (e.g., CYP7B1) in Hydroxylation

Tissue and Species Distribution of Biosynthetic Pathways

The biosynthesis of this compound isomers is not ubiquitous and demonstrates significant variation across different tissues and species. The presence and activity of specific enzymes are the determining factors for the production of these steroid metabolites.

The prostate gland is a primary site for the synthesis and metabolism of androgens. pieta-research.org Within the prostate, the metabolite 5α-androstane-3β,17β-diol (3β-Adiol) is produced from dihydrotestosterone (DHT). pieta-research.org The levels of 3β-Adiol are, in turn, regulated by the enzyme CYP7B1, which converts it into 5α-androstane-3β,6α,17β-triol and 5α-androstane-3β,7α,17β-triol. pieta-research.org This metabolic step is crucial in modulating the local hormonal environment of the prostate. pieta-research.org Studies in human prostate cancer tissues have shown that the gland can metabolize steroids, although the specific production of this compound was not detailed. mdpi.com Research has also highlighted the back-conversion of inactive androgen metabolites, 5α-androstane-3α,17β-diol (3α-diol) and 3β-diol, back to DHT within prostate cancer cells, indicating a complex local steroidogenic environment. scienceopen.com

The liver is another significant organ for steroid metabolism. It expresses a wide range of steroid-metabolizing enzymes, including those responsible for both the synthesis and inactivation of androgens. oup.comnih.gov While the liver is known to be involved in the hydroxylation of various steroids, specific data on the production of this compound isomers in the liver is not extensively detailed in the provided research. However, the presence of enzymes like CYP7B1 in multiple tissues, including the liver, suggests a potential for the formation of hydroxylated androstane derivatives. researchgate.net

From a species perspective, significant differences in steroid metabolism exist. For instance, rodents exhibit extensive metabolism of dehydroepiandrosterone (DHEA) into various hydroxylated androstane derivatives, a process less prominent in humans. plos.org This highlights that findings in one species may not directly translate to another. Studies in the African catfish (Clarias gariepinus) have demonstrated the production of a variety of 5β-reduced steroids in the seminal vesicles, including 5β-androstane-3α,17β-diol, particularly in spawning individuals. uu.nl This indicates that the biosynthetic pathways for androstane diols and potentially their triol derivatives are present and physiologically regulated in certain fish species.

The adrenal glands and gonads are the primary sites of androgen precursor synthesis in mammals. oup.comnih.gov These precursors can then be metabolized in peripheral tissues to form various active and inactive androgens. nih.gov While the direct production of this compound in these glands is not explicitly documented, their role in providing the foundational steroids for subsequent metabolism in other tissues is critical.

The following tables summarize the known tissue and species distribution for the biosynthesis of related androstane derivatives, providing an insight into the potential sites of this compound synthesis.

Table 1: Tissue Distribution of Key Androstane Metabolite Biosynthesis

| Tissue | Key Metabolites Synthesized | Relevant Enzymes | Species |

| Prostate | 5α-androstane-3β,17β-diol (3β-Adiol), 5α-androstane-3β,6α,17β-triol, 5α-androstane-3β,7α,17β-triol | 3β-hydroxysteroid dehydrogenase (3βHSD), CYP7B1 | Human, Rat pieta-research.org |

| Liver | General steroid metabolism | Various, including 5α- and 5β-reductases, 3α-HSDs, CYP enzymes | Human oup.comnih.gov |

| Seminal Vesicles | 5β-androstane-3α,17β-diol | 5β-reductase | African Catfish uu.nl |

Table 2: Species-Specific Androstane Metabolism

| Species | Key Metabolic Characteristics | Relevant Metabolites |

| Human | Primary synthesis of androgen precursors in adrenals and gonads, with peripheral metabolism. | DHEA, Androstenedione, Testosterone, DHT, and their metabolites. oup.comnih.gov |

| Rat | Extensive metabolism of DHEA to hydroxylated derivatives. plos.org | Hydroxylated androstane derivatives. |

| African Catfish | Production of 5β-reduced steroids in seminal vesicles. uu.nl | 5β-androstane-3α,17β-diol. |

Metabolic Pathways and Enzyme Systems

In Vivo Metabolic Fate in Animal Models

In vivo studies in various animal models demonstrate that androstane (B1237026) steroids undergo extensive metabolism. The specific metabolites formed can vary significantly depending on the species, the enzymes present, and the stereochemistry of the parent compound.

Phase II conjugation reactions are critical for the metabolism and excretion of steroids. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), attach glucuronic acid or a sulfonate group, respectively, to the steroid's hydroxyl groups. nih.gov These processes increase the polarity and water solubility of the steroid, preparing it for urinary or biliary excretion. nih.gov

While direct glucuronidation or sulfation data for Androstane-2,3,17-triol is not extensively documented, the metabolism of other androstanes confirms the importance of these pathways. For many anabolic androgenic steroids, glucuronidation is a predominant metabolic route. researchgate.net Sulfation is also a key pathway; for instance, the formation and subsequent decomposition of sulfate (B86663) conjugates at the C17 position have been implicated in the epimerization of certain 17α-alkyl steroids. researchgate.net In canines, the β-glucuronylation of sterol metabolites is extensive. researchgate.net The enzymes responsible for these conjugations are found in various tissues, with the liver being a primary site. anu.edu.au For example, SULT2A2, which is expressed in the liver, can target 3α- and 17β-hydroxyl groups of androgens for sulfation. nih.gov

Table 1: Key Phase II Conjugation Reactions in Steroid Metabolism

| Reaction | Enzyme Family | Function | Target Groups on Androstanes |

|---|---|---|---|

| Glucuronidation | UGTs | Increases water solubility for excretion. nih.gov | Hydroxyl groups (e.g., 3-OH, 17-OH). researchgate.net |

| Sulfation | SULTs | Increases polarity; can modulate biological activity. nih.gov | Hydroxyl groups (e.g., 3α-OH, 17β-OH, 16β-OH). nih.gov |

Hydroxylation, the introduction of a hydroxyl (-OH) group at a specific position on the steroid nucleus, is a common phase I metabolic reaction catalyzed primarily by cytochrome P450 (CYP) enzymes. These reactions are highly regio- and stereospecific, meaning the position and spatial orientation of the new hydroxyl group are precisely controlled by the enzyme. scispace.comtandfonline.com

Studies involving microbial fermentation, which often mimic mammalian metabolic pathways, show that the position of existing oxygen functions on the androstane substrate dictates where hydroxylation occurs. scispace.com For example, the fungus Calonectria decora hydroxylates 5α-androstan-3-one to yield a 12β,15α-dihydroxy product, whereas it hydroxylates the 17-keto equivalent to produce a 1β,6α-dihydroxy metabolite. scispace.com In horses, 16-oxygenated metabolites of 19-nortestosterone have been identified, including estrane-3,16,17-triol, indicating that C16 hydroxylation is a relevant pathway. researchgate.net Similarly, a metabolite of a synthetic chlorinated androstane derivative in equines was identified as 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol, confirming 16α-hydroxylation. anu.edu.au

The interconversion of hydroxyl groups and keto groups is a fundamental aspect of steroid metabolism, regulated by hydroxysteroid dehydrogenase (HSD) enzymes. fu-berlin.de These reactions modulate the biological activity of the steroid. For instance, the oxidation of the potent 17β-hydroxyl group often leads to inactivation. nih.gov

Oxidation: A hydroxyl group can be oxidized to a ketone. The 17β-hydroxyl function of some natural androstenes is susceptible to inactivation by oxidative 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govresearchgate.net

Reduction: A ketone group can be reduced to a hydroxyl group. The reduction of A-ring unsaturations and 3-keto groups is a principal metabolic process observed in canines, resulting in metabolites with either 3α,5β- or 3β,5α-stereochemistry. researchgate.net The synthesis of 5α-Androstan-3α,16α,17β-triol can be achieved through the reduction of 5α-androstan-3,16-dione, a reaction that mirrors metabolic reduction pathways.

The metabolism of steroids can differ significantly between species due to variations in the expression and activity of metabolic enzymes. A synthetic analogue of androst-5-ene-3β,7β,17β-triol was found to be differentially metabolized in mice, rats, dogs, and monkeys. nih.gov

A notable example is the metabolism of 3-chloro-17α-methyl-5α-androstan-17β-ol. In vitro studies using liver fractions showed distinct metabolic profiles between equines and humans. anu.edu.au

In the equine model, the diagnostic metabolite was identified as 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol, a product of hydroxylation. anu.edu.au

In the human model, the identified metabolite was 17α-methyl-5α-androstane-3α,17β-diol, indicating a dehalogenation and reduction reaction instead of hydroxylation. anu.edu.au

Such differences are critical in pharmacology and toxicology, as findings from one species may not be directly applicable to another. nih.gov The bioavailability of dehydroepiandrosterone (B1670201) (DHEA) in cynomolgus monkeys after oral administration was found to be low, at 3.1%, highlighting species-specific absorption and first-pass metabolism. researchgate.net

Table 2: Examples of Interspecies Metabolic Differences for Androstane Derivatives

| Compound | Species | Major Metabolic Pathway/Metabolite | Reference |

|---|---|---|---|

| 17α-Ethynyl-androst-5ene-3β, 7β, 17β-triol | Mouse, Rat, Dog, Monkey | Metabolized differentially across species. | nih.gov |

| 3-chloro-17α-methyl-5α-androstan-17β-ol | Equine | 16α-hydroxylation. anu.edu.au | anu.edu.au |

| 3-chloro-17α-methyl-5α-androstan-17β-ol | Human | Dehalogenation and reduction. anu.edu.au | anu.edu.au |

Reduction and Oxidation Reactions

In Vitro Metabolic Transformations

In vitro systems, particularly those using liver fractions, are valuable tools for studying drug metabolism, allowing for the identification of metabolites and the enzymatic pathways responsible for their formation in a controlled environment. anu.edu.au

The liver S9 fraction is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, making it a comprehensive in vitro model for studying Phase I and Phase II metabolic pathways. evotec.com Microsomes are a concentrated source of CYP450 and UGT enzymes, while the cytosol contains enzymes like sulfotransferases. anu.edu.au

Studies using human liver S9 fractions have been employed to investigate the metabolism of various androstanes. For instance, the metabolism of 3α-chloro-17α-methyl-5α-androstan-17β-ol was studied using both equine and human S9 fractions. anu.edu.au In the human S9 fraction, the metabolite 17α-methyl-5α-androstane-3α,17β-diol was identified, confirming the system's ability to replicate in vivo dechlorination and reduction reactions. anu.edu.au The formation of this metabolite was dependent on the presence of the necessary co-factors, the S9 fraction, and the parent steroid, validating the enzymatic nature of the transformation. anu.edu.au Such in vitro platforms are crucial for predicting the metabolic profiles of new or unstudied compounds without the need for in vivo studies. anu.edu.au

Isolated Enzyme Systems Characterization

The characterization of enzymes using isolated systems, such as microsomal fractions from specific tissues, has been fundamental in identifying the specific catalysts involved in steroid hydroxylation. Research on rat liver microsomes has been particularly insightful, demonstrating that this tissue possesses a range of hydroxylase activities capable of modifying the androstane skeleton.

A study on the metabolism of 5α-androstane-3α,17β-diol in rat liver microsomal fractions revealed several sex-dependent hydroxylase systems. oup.com These enzyme systems, belonging to the Cytochrome P450 superfamily, exhibit high regio- and stereoselectivity. oup.comdshs-koeln.de Notably, the investigation identified 2α- and 2β-hydroxylase activities, which are directly responsible for the formation of this compound isomers. oup.com The activity of these and other hydroxylases was found to be significantly influenced by the sex of the animal and hormonal status, indicating a complex regulatory mechanism. oup.com

In addition to the liver, other tissues exhibit specific hydroxylase activities. For instance, studies on the canine prostate identified 6α-hydroxylase and 7α-hydroxylase enzymes that convert 5α-androstane-3β,17β-diol into the corresponding androstane triols. nih.gov These enzymes are located in the particulate fraction of the cell and utilize either NADH or NADPH as cofactors. nih.gov

Further enzymatic complexity is demonstrated by the characterization of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme displays not only oxido-reductase activity but also epimerase activity, capable of interconverting the 7α- and 7β-hydroxy epimers of androstane-3β,17β-diol. nih.gov Such enzymatic activities highlight the intricate pathways that regulate the presence and concentration of various androstane triol isomers.

Table 1: Hydroxylase Activities in Rat Liver Microsomes for the Metabolism of 5α-androstane-3α,17β-diol

Data adapted from research on hepatic steroid metabolism in rats, indicating enzyme systems responsible for the formation of various androstane triol metabolites. oup.com

| Enzyme System | Metabolite(s) Formed | Significance |

|---|---|---|

| 2α-Hydroxylase | 5α-Androstane-2α,3α,17β-triol | Direct pathway to an this compound isomer. |

| 2β-Hydroxylase | 5α-Androstane-2β,3α,17β-triol | Direct pathway to an this compound isomer; activity noted particularly in hypophysectomized female rats. oup.com |

| 7α-Hydroxylase | 5α-Androstane-3α,7α,17β-triol | Represents an alternative hydroxylation pathway. oup.com |

| 18-Hydroxylase | 5α-Androstane-3α,17β,18-triol | Another pathway for triol formation; activity increased after hypophysectomy in female rats. oup.com |

Cell Culture Models for Metabolic Profiling

Cell culture models provide an indispensable in vitro platform for profiling the metabolic pathways of steroids within a controlled biological context. dshs-koeln.de These systems allow researchers to track the conversion of precursor steroids into various metabolites, including androstane triols.

Primary cultures of rat ventral prostate cells, both epithelial and stromal, have been shown to extensively metabolize androgens. mcgill.ca When incubated with precursors like testosterone (B1683101), 5α-dihydrotestosterone (5α-DHT), or 5α-androstane-3α,17β-diol, these cells produce significant quantities of C19O3 metabolites, a class that includes androstane triols. mcgill.ca This indicates that the prostate itself is a site of active androgen hydroxylation.

Table 2: Androgen Metabolism in Rat Ventral Prostate Epithelial Cell Cultures

Summary of major metabolites formed after a 24-hour incubation of confluent epithelial cell cultures with various 3H-labelled androgens. mcgill.ca

| Substrate | Major Metabolites Identified |

|---|---|

| Testosterone | 5α-DHT, 5α-Androstanedione, C19O3 Metabolites |

| 5α-Dihydrotestosterone (5α-DHT) | 5α-Androstanedione, C19O3 Metabolites |

| 5α-Androstane-3α,17β-diol | 5α-Androstanedione, 5α-DHT, C19O3 Metabolites |

| 5α-Androstane-3β,17β-diol | C19O3 Metabolites (almost exclusively) |

More specific metabolic pathways have been elucidated using Sertoli cells from immature rats. Cultures of these testicular cells metabolize 5α-androstane-3α,17β-diol into metabolites such as 5α-androstane-3α,16α,17β-triol. nih.gov This particular conversion, which involves 16α-hydroxylation, was found to be modulated by gonadotropins; Follicle-Stimulating Hormone (FSH) significantly stimulated this activity, while Luteinizing Hormone (LH) decreased it. nih.gov The use of stable isotope-labeled testosterone in Sertoli cell cultures further confirmed the production of androstane triol isomers, which were identified using advanced techniques like HPLC and GC-MS. nih.gov Other cell lines, such as the human liver cancer cell line HepG2, are also employed to study the biotransformation of steroids in vitro. researchgate.net

Interconversion with Other Steroid Classes

This compound is a metabolite that arises from the interconversion of other, more abundant and potent, steroid hormones. ontosight.aiontosight.ai It is not synthesized de novo but is rather a product of downstream enzymatic modification of key androgens. ontosight.ai The principal pathway begins with testosterone, the primary male sex hormone.

The metabolic cascade leading to androstane triols involves several key steps:

5α-Reduction : Testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.gov

Reduction to Diols : DHT is subsequently metabolized by hydroxysteroid dehydrogenases (HSDs) into various androstanediols. The primary metabolites are 5α-androstane-3α,17β-diol (3α-Diol) and 5α-androstane-3β,17β-diol (3β-Diol). nih.gov

Hydroxylation to Triols : These androstanediols then serve as the direct precursors for androstane triols. Specific hydroxylase enzymes, primarily from the Cytochrome P450 family, introduce a third hydroxyl group onto the steroid skeleton at various positions, including C-2, to form compounds like this compound. oup.comnih.gov

This conversion sequence places this compound as a terminal metabolite in a significant androgen metabolic pathway. The precursors for this pathway, namely testosterone and other C19 steroids, originate from the main steroidogenic cascade that begins with cholesterol and proceeds through intermediates like pregnenolone, progesterone, and dehydroepiandrosterone (DHEA) via the Δ4 and Δ5 pathways in the adrenal glands and gonads. genome.jpnih.gov

Table 3: Key Metabolic Pathway Leading to Androstane Triols

This table outlines the primary conversion steps from testosterone to androstane triols.

| Precursor | Enzyme | Product | Reference |

|---|---|---|---|

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | nih.gov |

| 5α-Dihydrotestosterone (DHT) | Hydroxysteroid Dehydrogenases (e.g., 3α-HSD) | 5α-Androstane-3α,17β-diol | nih.gov |

| 5α-Androstane-3α,17β-diol | Cytochrome P450 Hydroxylases (e.g., 2α-hydroxylase) | 5α-Androstane-2α,3α,17β-triol | oup.com |

Synthetic Methodologies for Androstane 2,3,17 Triol Isomers

Total Chemical Synthesis Approaches

Total chemical synthesis offers a versatile platform for the creation of specific androstane-triol isomers. Through a series of controlled chemical reactions, chemists can manipulate the stereochemistry of the androstane (B1237026) core to produce the desired trihydroxylated compounds.

Strategies for Stereoselective Hydroxylation and Functionalization

The stereoselective introduction of hydroxyl groups at the C-2 and C-3 positions of the androstane skeleton is a critical step in the synthesis of androstane-2,3,17-triol. Several strategies have been developed to achieve this with a high degree of control.

One common approach involves the use of epoxidation followed by reductive opening. For instance, a 2,3-epoxy-5α-androstane intermediate can be synthesized and subsequently opened with a reducing agent to yield a diol. The stereochemistry of the resulting hydroxyl groups is dependent on the stereochemistry of the starting epoxide and the reaction conditions. For example, the opening of a 2α,3α-epoxide with a hydride reagent would be expected to yield a trans-diaxial diol. The synthesis of 2β-amino-5α-androstane-3α,17β-diol derivatives has been accomplished through the opening of a 2,3α-epoxy-5α-androstan-17β-diol intermediate with various amines, demonstrating the utility of this epoxide intermediate for introducing functionality at the C-2 and C-3 positions. nih.gov

The synthesis of 2α- and 2β-deuterio-testosterones and -androst-4-ene-3,17-diones has been achieved starting from 5α-androst-2-ene-5α,17β-diol. rsc.org This precursor can undergo epoxidation to form a 2,3-epoxy intermediate, which can then be reductively opened to introduce hydroxyl groups at these positions. rsc.org

Another powerful method for selective hydroxylation is the use of dioxiranes, such as methyl(trifluoromethyl)dioxirane. These reagents have been shown to selectively hydroxylate steroid skeletons under mild conditions, offering a high degree of regio- and site-selectivity. researchgate.net For example, 3β,6α,17β-triacetoxy-5α-androstane can be selectively transformed into its C-14 hydroxy derivative. researchgate.net While not directly targeting the 2 and 3 positions, this demonstrates the potential of dioxiranes for controlled hydroxylation of the androstane core.

Biocatalysis can also be employed for stereoselective hydroxylation. The fungus Gnomonia fructicola has been shown to hydroxylate testosterone (B1683101) at the 2β-position, indicating the potential for enzymatic systems to achieve specific hydroxylations on the A-ring of the androstane nucleus. cdnsciencepub.com

Synthesis of Specific Androstane-Triol Isomers and Derivatives

The synthesis of specific isomers of androstane-triol often starts from readily available steroid precursors. For example, the synthesis of 5α-androstane-3α,16α,17β-triol has been accomplished from 3β-hydroxy-5-androsten-17-one. nih.gov This multi-step process involves catalytic hydrogenation, conversion of the 3β-hydroxy group to a 3α-benzoyloxy group, and subsequent functionalization of the D-ring to introduce the 16α- and 17β-hydroxyl groups. nih.gov

Similarly, isomeric 5α-androstane-3,15,17β-triols have been prepared. rsc.orgrsc.org The synthesis of the 3α,15β,17β-triol involved the conversion of 3α-acetoxy-16α-bromo-5α-androstan-17-one into 3α-hydroxy-5α-androst-15-en-17-one, followed by the introduction of the 15β-hydroxyl group and reduction of the 17-ketone. rsc.org A new synthesis of androstane-3β,16α,17β-triol has also been reported, starting from steroid ring D epoxides of enol acetates. acs.org

While a direct synthesis of this compound is not extensively detailed in the provided literature, the synthesis of related compounds provides a roadmap. For example, the synthesis of 2β-amino-5α-androstane-3α,17β-diol derivatives from a 2,3α-epoxy-5α-androstan-17β-diol highlights a key intermediate that could potentially be converted to the corresponding 2β,3α-diol. nih.gov Furthermore, the synthesis of 3β,5α,6β-trihydroxyandrostan-17-one from dehydroepiandrosterone (B1670201) via a sequential oxidation and epoxide opening demonstrates a strategy for introducing multiple hydroxyl groups onto the androstane A- and B-rings. iucr.orgresearchgate.net

The following table summarizes the synthesis of some specific androstane-triol isomers and derivatives:

| Compound | Starting Material | Key Steps | Reference |

| 5α-Androstane-3α,16α,17β-triol | 3β-Hydroxy-5-androsten-17-one | Catalytic hydrogenation, Mitsunobu reaction, epoxidation, reduction | nih.gov |

| 5α-Androstane-3α,15β,17β-triol | 3α-Acetoxy-16α-bromo-5α-androstan-17-one | Dehydrobromination, hydrolysis, addition of benzyl (B1604629) alcohol, hydrogenolysis, reduction | rsc.org |

| Androstane-3β,16α,17β-triol | Steroid ring D epoxides of enol acetates | Not specified in detail | acs.org |

| 2β-Amino-5α-androstane-3α,17β-diol derivatives | 2,3α-Epoxy-5α-androstan-17β-diol | Aminolysis of epoxide | nih.gov |

| 3β,5α,6β-Trihydroxyandrostan-17-one | Dehydroepiandrosterone | Oxidation, trans-diaxial opening of epoxide | iucr.orgresearchgate.net |

Preparation of Labeled Analogs for Research

Labeled analogs of androstane-triols are invaluable tools for research, particularly in metabolic studies and for use as internal standards in analytical methods. Deuterium (B1214612) and tritium (B154650) are common isotopes used for labeling.

The synthesis of deuterium-labeled 5α-androstane-3α,17β-diol and its 17β-glucuronide has been reported, starting from unlabeled androsterone (B159326). nih.gov The process involved an exchange reaction using deuterated potassium methoxide (B1231860) to introduce deuterium at the C-16 position, followed by reduction with sodium borodeuteride to create a trideuterated diol. nih.gov

A unified total synthesis route has been developed for 18-trideuterated and/or 19-trideuterated testosterone, androstenedione (B190577), and progesterone. nih.gov These methods often involve the construction of the steroid skeleton with the labeled methyl group already in place or the functionalization of a C-19 substituent. nih.gov

Biotransformation Techniques

Biotransformation utilizes microorganisms or isolated enzymes to carry out specific chemical reactions on a substrate. This approach is often lauded for its high regio- and stereoselectivity, offering an environmentally friendly alternative to traditional chemical methods.

Microbial Biotransformation for Analog Generation

Various microorganisms, particularly fungi, are capable of hydroxylating the androstane skeleton at different positions, leading to the generation of a diverse array of hydroxylated analogs.

The fungus Gnomonia fructicola has demonstrated the ability to hydroxylate testosterone at the C-2β position, highlighting the potential for microbial systems to introduce hydroxyl groups onto the A-ring of androstanes. cdnsciencepub.com Similarly, Rhizopus arrhizus has been used for the hydroxylation of A-nor and B-homo steroids. cdnsciencepub.com

Penicillium vinaceum has been shown to transform epiandrosterone (B191177) and androsterone into multiple oxidized products, including those resulting from oxidation at the C-3 and C-17 positions. mdpi.comresearchgate.net Fungi such as Fusarium and Gibberella are also known for their ability to hydroxylate steroids at various positions. nih.govgoogle.comresearchgate.net For instance, Fusarium culmorum can perform 7α,15α-dihydroxylation of 5-androsten-3β-ol-17-one. google.com

The following table provides examples of microbial biotransformations of androstane steroids:

| Microorganism | Substrate | Major Products | Reference |

| Gnomonia fructicola | Testosterone | 2β-Hydroxytestosterone | cdnsciencepub.com |

| Penicillium vinaceum | Epiandrosterone, Androsterone | Oxidized products at C-3 and C-17 | mdpi.comresearchgate.net |

| Fusarium culmorum | 5-Androsten-3β-ol-17-one | 5-Androsten-3β,7α,15α-triol-17-one | google.com |

| Aspergillus awamori | Androst-4-ene-3,17-dione | 11α-Hydroxyandrost-4-ene-3,17-dione | nih.gov |

| Macrophomina phaseolina | Dehydroepiandrosterone | Androst-4-ene-3β,7β,17β-triol, Androst-5-ene-3β,7α,17β-triol | tandfonline.com |

Enzymatic Conversions in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create complex molecules with high efficiency and selectivity. Enzymes are often used for specific, challenging transformations, such as regio- and stereoselective hydroxylations or reductions.

Ketoreductases, for example, are employed for the highly regio- and stereoselective reduction of carbonyl groups. A ketoreductase from Sphingomonas wittichii was crucial in a novel route to dehydroepiandrosterone (DHEA) acetate, by selectively reducing the C3-carbonyl of 5-androstene-3,17-dione. researchgate.net

P450 monooxygenases are powerful biocatalysts for the site- and stereoselective hydroxylation of C-H bonds in steroids. nih.gov By mining and engineering these enzymes, researchers have developed divergent chemoenzymatic syntheses of a range of C14-functionalized steroids. nih.gov This approach demonstrates the potential for using enzymes to introduce hydroxyl groups at specific positions on the androstane core, which can then be further modified through chemical reactions.

The regioselective enzymatic acylation of vicinal diols on the A-ring of steroids has also been demonstrated, showcasing the ability of enzymes to differentiate between closely spaced hydroxyl groups. uc.pt This selectivity is valuable in multi-step syntheses where protection and deprotection of hydroxyl groups are necessary.

Analytical Approaches in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of androstane (B1237026) steroids, enabling their separation from other closely related compounds. When coupled with mass spectrometry, it provides a powerful tool for both identifying and quantifying these molecules with high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a cornerstone for the analysis of androstane triols. oup.com Due to the low volatility of steroids like Androstane-2,3,17-triol, a critical step before GC analysis is derivatization. nih.gov This process replaces active hydrogen atoms on the hydroxyl groups with less polar, more volatile moieties. The most common derivatizing agent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govdshs-koeln.de

The analysis of the resulting TMS-derivatized this compound by GC-MS allows for excellent chromatographic separation and the generation of characteristic mass spectra. For instance, in the analysis of a related compound, 5α-androstane-3α,16α,17β-triol, its TMS-ether form was successfully identified based on its retention value and mass spectrum. nih.govplu.mx The mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a unique fingerprint. In MS/MS mode, specific precursor-to-product ion transitions are monitored, which significantly enhances selectivity and sensitivity, allowing for the detection of trace amounts of the compound in complex biological samples like urine or plasma. oup.comnih.gov

Research on various androstane metabolites has established robust GC-MS/MS methods. For example, studies on mepitiostane (B1676278) metabolites identified 5α-androstan-2β,3α,17β-triol-16-one as a tetra-TMS derivative with a molecular ion (M+) at m/z 610. dshs-koeln.de While specific fragmentation data for this compound is not detailed in the provided results, the general approach involves monitoring specific ion transitions to confirm the steroid's identity and quantity. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Androstane Steroids

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like TMSI/DTE. | nih.govdshs-koeln.de |

| Derivatization Conditions | Heating the dried extract with the agent (e.g., at 60°C for 15-30 minutes). | dshs-koeln.deuu.nl |

| GC Column | Typically a non-polar capillary column, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., Ultra-1, CP-Sil 5 CB). | nih.govdshs-koeln.de |

| Ionization Mode | Electron Ionization (EI) is commonly used for creating reproducible fragmentation patterns. | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. | waikato.ac.nz |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering several advantages over GC-MS. plos.org A key benefit is the ability to analyze steroids in their native or conjugated forms (e.g., glucuronides and sulfates) without the need for derivatization or prior hydrolysis, although hydrolysis is sometimes performed to measure total steroid concentrations. ontosight.aimpg.de This simplifies sample preparation and prevents potential degradation of the analyte.

For the analysis of hydroxy-androgens, including various diols and potentially triols, LC-MS/MS provides the high sensitivity and specificity required for quantification in biological fluids like serum and urine. plos.orgnih.gov The separation is typically achieved using reversed-phase chromatography (e.g., with a C18 column), and detection is performed using electrospray ionization (ESI) in positive mode. nih.govnatureblink.com

In a typical LC-MS/MS workflow, multiple reaction monitoring (MRM) is used to detect specific precursor and product ions for each analyte, ensuring accurate identification and quantification. mpg.de For example, a method for quantifying nine hydroxy-androgens used picolinate (B1231196) derivatization to enhance ionization efficiency and achieve a lower limit of quantitation (LLOQ) in the picogram range. nih.gov While this compound is not explicitly one of the nine, the methodology is directly applicable. The development of such methods is crucial for studying steroid profiles in various physiological and pathological states. plos.org

Table 2: LC-MS/MS Parameters for Analysis of Related Androstane Steroids

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC). | nih.govmpg.de |

| Column | C18 analytical columns are widely used for separating steroid isomers. | natureblink.comlcms.cz |

| Ionization Source | Atmospheric Pressure Ionization (API) with Electrospray Ionization (ESI) is common. | natureblink.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | mpg.denih.gov |

| Sample Volume | Methods have been adapted for small sample volumes (e.g., 200 µL of urine). | mpg.de |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are required to determine the definitive chemical structure and stereochemistry of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of organic molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the steroid skeleton. nih.govnih.gov

The synthesis of related compounds, such as 5α-androstane-3α,16α,17β-triol, was confirmed using ¹H and ¹³C NMR to verify the structure. nih.gov The chemical shifts and coupling constants of the protons, particularly those attached to carbons bearing hydroxyl groups (C-2, C-3, and C-17), provide detailed information about their spatial orientation (α or β). conicet.gov.ar For example, the multiplicity and coupling constants of the H-3 proton can differentiate between a 3α- and 3β-hydroxyl group. anu.edu.au 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals in the complex steroid structure. anu.edu.aumdpi.com

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. rsc.org This technique provides unequivocal proof of the molecule's stereochemistry by mapping the precise positions of atoms in the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a prerequisite for the accurate and reliable analysis of this compound, especially from complex biological matrices like urine, plasma, or serum. lcms.cz The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

The process typically begins with an extraction step. Solid-phase extraction (SPE) using cartridges like C18 or Amberlite XAD-2 is a common and efficient method for extracting steroids from aqueous samples. dshs-koeln.deuu.nlwaikato.ac.nz Alternatively, liquid-liquid extraction (LLE) with solvents such as diethyl ether or methyl tert-butyl ether (MTBE) can be used. nih.govscielo.br

For the analysis of total steroid concentration (free and conjugated), an enzymatic hydrolysis step is often included after extraction. uu.nl Enzymes like β-glucuronidase (from sources such as Helix pomatia or E. coli) and sulfatase are used to cleave the glucuronide and sulfate (B86663) conjugates, respectively, releasing the free steroid for analysis. nih.govwaikato.ac.nz

As mentioned previously, derivatization is a mandatory step for GC-MS analysis. nih.gov The dried, purified extract is treated with a silylating reagent like MSTFA to convert the polar hydroxyl groups of this compound into volatile TMS-ethers, making the molecule amenable to gas chromatography. nih.govdshs-koeln.dersc.org For LC-MS analysis, derivatization is generally not required but may be employed to improve ionization efficiency and sensitivity for certain steroids. plos.orgnih.gov

Application in Metabolic Profiling Research

The analysis of endogenous steroids, including this compound and its isomers, is a cornerstone of metabolic profiling, particularly in clinical diagnostics and anti-doping control. nih.govanu.edu.au Metabolic profiling, or metabolomics, allows for the comprehensive study of small molecule metabolites in biological systems, providing insights into physiological and pathological states. this compound, as a metabolite of androgenic hormones like testosterone (B1683101), can serve as a biomarker for various conditions. ontosight.ai Advanced analytical techniques, primarily based on chromatography coupled with mass spectrometry, are essential for the detection and quantification of such steroid metabolites in biological fluids like urine. nih.govontosight.ai

Research in metabolic profiling has identified various androstane derivatives as key markers in different contexts. For instance, in the investigation of adrenal disorders, specific steroid profiles are indicative of certain conditions. A study on adrenal incidentalomas revealed that conjugated 5α-androstane-3α,17β-diol and conjugated 5α-androstane-3β,17β-diol were among the most significant differentiating steroids between patients with subclinical hypercortisolism and those with non-functioning tumors. oup.com The measurement of androgen metabolites is also crucial for diagnosing disorders of androgen excess or deficiency, such as congenital adrenal hyperplasia. ontosight.ainih.gov

In the field of anti-doping, metabolic profiling is used to detect the misuse of endogenous and synthetic anabolic androgenic steroids (AAS). nih.govdshs-koeln.de The administration of these substances alters the natural steroid profile in urine. For example, the detection of testosterone misuse has relied on monitoring the ratio of its metabolites, including androsterone (B159326), etiocholanolone, 5α-androstane-3α,17β-diol, and 5β-androstane-3α,17β-diol. nih.gov

Furthermore, studies on designer steroids often focus on identifying unique metabolites that can serve as long-term biomarkers of abuse. Research on the steroid methasterone (B159527) identified a hydroxylated and reduced metabolite, 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol, for the first time in human urine. mdpi.comresearchgate.net This identification was achieved through sophisticated analytical methods, including liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

The table below summarizes key research findings where androstane-triols or closely related compounds have been identified as important metabolites in profiling studies.

Table 1: Research Findings on Androstane Metabolites in Profiling Studies

| Research Area | Analyte(s) Identified | Matrix | Analytical Technique(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Anti-Doping | 2α,17α-dimethyl-5α-androstane-2β,3α,17β-triol-ξ-O-glucuronide | Human Urine | LC-QTOF-MS, GC-MS | Identified as a novel metabolite of the designer steroid methasterone. | mdpi.comresearchgate.net |

| Anti-Doping | 5α-androstane-3α,17β-diol & 5β-androstane-3α,17β-diol | Human Urine | GC-MS | Part of the standard steroid profile for detecting misuse of endogenous anabolic steroids. | nih.gov |

| Clinical Diagnostics | Conjugated 5α-androstane-3α,17β-diol & 5α-androstane-3β,17β-diol | - | GC-MS/MS | Differentiating biomarkers for subclinical hypercortisolism in patients with adrenal incidentalomas. | oup.com |

| General Metabolism | this compound | Biological Fluids | Not Specified | Identified as a naturally occurring metabolite of testosterone. | ontosight.ai |

These studies highlight the critical role of identifying and quantifying specific androstane metabolites. The continuous development of high-sensitivity analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), allows researchers to create more comprehensive steroid profiles, enhancing the ability to diagnose diseases and detect doping. nih.govanu.edu.auontosight.ai

Mechanistic Studies of Androstane 2,3,17 Triol Isomers in Biological Systems

Steroid Receptor Interactions and Ligand Binding

The initial and pivotal step in the mechanism of action for many steroid hormones is their interaction with specific intracellular receptors. The binding affinity and specificity of androstane-2,3,17-triol isomers to these receptors are crucial determinants of their subsequent biological effects.

A significant body of research highlights the role of certain this compound isomers as agonists for Estrogen Receptor Beta (ERβ). Notably, the dihydrotestosterone (B1667394) (DHT) metabolite, 5α-androstane-3β,17β-diol (3β-Adiol), demonstrates a pronounced ability to bind to and activate ERβ. bioscientifica.comaacrjournals.orgnih.gov This interaction is of particular interest because 3β-Adiol is synthesized from DHT, a potent androgen, yet it exerts its effects through an estrogen receptor pathway. bioscientifica.com This conversion from a classic androgen precursor to an ERβ agonist reveals a complex layer of hormonal regulation. bioscientifica.com

The specificity of 3β-Adiol for ERβ over ERα is a key feature of its biological activity. bioscientifica.com While 17β-estradiol binds with similar high affinity to both ERα and ERβ, 3β-Adiol exhibits a preferential interaction with ERβ. bioscientifica.comoup.com This selectivity is critical in tissues where ERβ plays a distinct role, such as the prostate and certain regions of the brain. bioscientifica.comnih.gov For instance, in the prostate, 3β-Adiol is considered a natural ligand for ERβ, where it can oppose androgen signaling, a potentially beneficial effect in the context of prostate cancer. bioscientifica.comaacrjournals.org

The following table summarizes the binding characteristics of 5α-androstane-3β,17β-diol:

| Compound | Primary Receptor Target | Binding Characteristics | Key Biological Relevance |

|---|---|---|---|

| 5α-Androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor Beta (ERβ) | Acts as an agonist with higher affinity for ERβ compared to ERα. bioscientifica.comoup.com | Considered a natural ERβ ligand in the prostate; involved in regulating stress reactivity in the brain. bioscientifica.comnih.gov |

In contrast to their affinity for ERβ, certain this compound isomers and related metabolites show a notable lack of significant binding to other major nuclear receptors. For example, the dihydrotestosterone metabolites 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-Adiol) are unable to effectively bind to the androgen receptor. aacrjournals.orgnih.gov This is a crucial distinction, as it separates their biological activities from the classical androgenic pathways mediated by the androgen receptor.

Similarly, studies on synthetic androstene derivatives like 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) and its metabolites have demonstrated no significant binding to androgen, progesterone, or glucocorticoid receptors. e-century.us Androst-5-ene-3β,7β,17β-triol (βAET) also does not bind to or transactivate androgen, estrogen (ERα), or glucocorticoid nuclear receptors. nih.gov This lack of broad-spectrum nuclear receptor binding underscores the specific and targeted nature of the signaling pathways initiated by these particular isomers.

This table provides a summary of the receptor binding profiles for selected androstane (B1237026) derivatives:

| Compound Isomer/Derivative | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Estrogen Receptor Beta (ERβ) |

|---|---|---|---|---|

| 5α-Androstane-3β,17β-diol (3β-Adiol) | No significant binding. aacrjournals.orgnih.gov | Not reported | Not reported | Agonist. bioscientifica.comaacrjournals.org |

| 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) and its metabolites | No significant binding. e-century.us | No significant binding. e-century.us | No significant binding. e-century.us | Weakly transactivated in some cases. e-century.us |

| Androst-5-ene-3β,7β,17β-triol (βAET) | No binding. nih.gov | Not reported | No binding. nih.gov | Not reported |

Estrogen Receptor Beta (ERβ) Agonism and Specificity (e.g., 5α-Androstane-3β,17β-diol)

Post-receptor Signaling Pathways

Following the initial binding event with a steroid receptor, a cascade of intracellular events is initiated, leading to changes in gene expression and cellular function. The post-receptor signaling pathways activated by this compound isomers are as specific and varied as their receptor interactions.

The activation of ERβ by isomers like 5α-androstane-3β,17β-diol (3β-Adiol) directly influences the transcription of target genes. A prominent example is the regulation of the oxytocin (B344502) (Oxt) gene. oup.com In the paraventricular nucleus of the hypothalamus, 3β-diol has been shown to increase oxytocin mRNA levels. nih.gov This regulation is thought to occur through the interaction of ERβ with a composite hormone response element on the oxytocin promoter. nih.gov This finding is significant as it suggests a mechanism by which testosterone (B1683101), through its metabolite 3β-diol, can modulate stress reactivity and social behaviors associated with oxytocin. nih.govoup.com

Beyond direct gene transcription, this compound isomers can engage with and modulate key intracellular signaling cascades, particularly those involved in inflammation and metabolism. For instance, the synthetic androstene derivative 17α-ethynyl-5-androstene-3β,7β,17β-triol (HE3286) has been shown to attenuate signaling through the NF-κB (nuclear factor-kappa B) and TNFα (tumor necrosis factor-alpha) pathways. nih.gov These pathways are central to the inflammatory response, and their modulation by HE3286 underlies its anti-inflammatory properties. nih.gov

Another important signaling molecule, AMP-activated protein kinase (AMPK), is also influenced by certain androstane triols. The isomer 5α-androstane-3β,5,6β-triol has demonstrated the ability to inhibit AMPK signaling, which in turn can alleviate neuronal injury under conditions of intracellular acidification. medchemexpress.com This highlights a neuroprotective role for this specific isomer mediated through the modulation of a critical metabolic signaling pathway.

In addition to receptor-mediated and post-receptor signaling, this compound isomers can directly interact with and modulate the activity of various enzymes. This represents another layer of their mechanistic complexity.

One notable example is the interaction with 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1). This enzyme is responsible for the interconversion of active and inactive glucocorticoids. Research has shown that 5α-androstane-3β,7α,17β-triol and 5α-androstane-3β,7β,17β-triol can act as substrates for human 11β-HSD1. nih.gov The enzyme facilitates the inter-conversion between the 7α- and 7β-hydroxy epimers. nih.gov This interaction suggests that these androstane triols can influence glucocorticoid metabolism, which has wide-ranging implications for stress, inflammation, and metabolic regulation.

The table below details the enzymatic interactions of specific androstane triol isomers:

| Androstane Triol Isomer | Enzyme | Effect | Potential Biological Implication |

|---|---|---|---|

| 5α-Androstane-3β,7α,17β-triol | 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Acts as a substrate, is converted to the 7β-epimer. nih.gov | Modulation of local glucocorticoid concentrations. |

| 5α-Androstane-3β,7β,17β-triol | 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Acts as a substrate, is converted to the 7α-epimer. nih.gov | Modulation of local glucocorticoid concentrations. |

Biological Activities and Roles in Pre Clinical Models

Immunomodulatory Research

Studies suggest that androstane (B1237026) derivatives possess significant immunomodulatory properties, including anti-inflammatory effects and the ability to modulate immune cell activity.

Anti-inflammatory Effects in Rodent Models and In Vitro Systems

Research has demonstrated the anti-inflammatory potential of androstane compounds in various pre-clinical settings. For instance, a synthetic analogue of a dehydroepiandrosterone (B1670201) (DHEA) metabolite, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has shown anti-inflammatory activity in rodent models of inflammatory diseases. nih.gov This activity is notable as it appears to be independent of binding to steroid-binding nuclear hormone receptors. nih.gov The parent compound, androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of DHEA, also exhibits immune-regulating and anti-inflammatory properties. nih.govnih.gov In vitro, βAET has been shown to counteract the anti-proliferative and cytokine-suppressive effects of glucocorticoids in macrophages and splenocytes. nih.gov

Furthermore, studies on metabolites of the anabolic steroid oxymetholone, such as 17α-methyl-5α-androstan-2α,3β,17β-triol, have indicated anti-inflammatory effects by inhibiting reactive oxygen species (ROS) production. nih.gov These findings highlight the potential of androstane-based compounds to mitigate inflammatory responses.

Modulation of Cytokine Production and Immune Cell Activity (e.g., Macrophages, T-cell proliferation)

Androstane derivatives have been found to modulate the production of cytokines and the activity of key immune cells. The DHEA metabolite, androst-5-ene-3β,7β,17β-triol (βAET), has been shown to oppose the glucocorticoid-induced suppression of cytokine production in macrophages and splenocytes. nih.gov Specifically, βAET can antagonize the suppression of Interleukin-2 (IL-2) and Interleukin-3 (IL-3) production and cell proliferation in splenocytes treated with glucocorticoids. plos.org It also regulates macrophage cytokine secretion. plos.org

In the context of T-cell activity, metabolites of oxymetholone, including 17α-methyl-5α-androstan-2α,3β,17β-triol, have demonstrated an immunosuppressant effect in T-cell proliferation assays. nih.gov This suggests a role for these compounds in regulating T-cell mediated immune responses. The interplay between macrophages and T-cells is crucial in inflammatory conditions, and the modulation of their activity by androstane compounds is an area of active research. For example, pro-inflammatory cytokines like TNF-α and IL-6, which can be suppressed by certain androstane derivatives, are known to contribute to the proliferation of pro-atherogenic T-cell subsets. frontiersin.org

Neurobiological Research

The neurobiological effects of androstane compounds, particularly their potential for neuroprotection and regulation of the stress response, have been investigated in pre-clinical models.

Neuroprotective Effects in In Vitro and Animal Ischemic Models (e.g., 5α-Androstane-3β,5,6β-triol)

The synthetic steroid 5α-androst-3β,5,6β-triol has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemia. medchemexpress.comnih.gov In animal models of acute ischemic stroke, this compound was found to reduce infarct volume and improve neurological outcomes. medchemexpress.comgoogle.com.pg Its mechanism of action appears to involve the inhibition of AMPK signaling, which helps to reverse intracellular acidification and alleviate neuronal injury. medchemexpress.com

In vitro studies using primary cultured cortical neurons have shown that 5α-androst-3β,5,6β-triol can protect against hypoxia/reoxygenation-induced injury. nih.gov The compound was found to improve neuronal viability, maintain mitochondrial membrane potential, and reduce oxidative stress. nih.gov Furthermore, it has been shown to inhibit glutamate-induced excitotoxic damage in various neuronal cell cultures. google.com.pgpatsnap.com

Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity in Rodent Models

Research in rodent models suggests that certain androstane metabolites play a role in regulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. The androgen metabolite 5α-androstane-3β,17β-diol (3β-Diol), derived from dihydrotestosterone (B1667394) (DHT), has been shown to inhibit the HPA axis response to stress. nih.govresearchgate.net This effect is mediated through the estrogen receptor beta (ERβ). nih.govresearchgate.net

In gonadectomized rats, administration of ERβ agonists or 3β-Diol itself has been found to reduce the secretion of stress hormones like corticosterone (B1669441) and ACTH in response to restraint stress. nih.govnih.gov This suggests that testosterone's inhibitory effect on the HPA axis may be partly mediated by its conversion to DHT and subsequently to 3β-Diol. nih.govresearchgate.net These findings point to a complex interplay between androgens, their metabolites, and estrogen receptors in modulating stress reactivity.

Reproductive and Endocrine System Research (Non-Human)

Pre-clinical research has explored the role of androstane metabolites in the reproductive and endocrine systems of non-human models.

Studies have investigated the metabolic pathways of androgens in various tissues. For instance, the conversion of dihydrotestosterone (DHT) to metabolites like 5α-androstan-3β,17β-diol (3β-diol) and its subsequent inactivation to triols by enzymes such as CYP7B1 have been identified. oup.com This metabolic clearance is believed to be important for regulating androgen activity. oup.com

In the context of male reproductive behavior, the enzyme CYP7B1, which metabolizes 3β-diol, has been shown to be important. oup.com Disruption of this enzyme in male mice led to impairments in reproductive behaviors, suggesting a role for the balance of these steroid metabolites in normal reproductive function. oup.com Furthermore, studies on the developing rat prostate have shown that various androgens and their metabolites, including 5α-androstan-3β,17β-diol, can induce ductal branching, although to a lesser extent than testosterone (B1683101) or DHT. oup.com

Research on human prostate tissue has also identified the transformation of 5α-androstane-3β,17β-diol into 5α-androstane-3β,7α,17β-triol, indicating that these metabolic pathways are also present in human tissues. researchgate.net

Data Tables

Table 1: Effects of 5α-Androst-3β,5,6β-triol in Neuroprotection Models

| Model System | Key Findings | Reference(s) |

| In vivo (Acute Ischemic Stroke) | Reduced infarct volume and attenuated neurologic impairment. | medchemexpress.comgoogle.com.pg |

| In vitro (Primary Cortical Neurons) | Protected against hypoxia/reoxygenation-induced injury, preserved mitochondrial function, and reduced oxidative stress. | nih.gov |

| In vitro (Neuronal Cultures) | Inhibited glutamate-induced excitotoxic damage. | google.com.pgpatsnap.com |

Table 2: Modulation of HPA Axis by Androstane Metabolites in Rodent Models

| Compound | Model | Effect on HPA Axis | Receptor | Reference(s) |

| 5α-androstane-3β,17β-diol (3β-Diol) | Gonadectomized Rats | Reduced CORT and ACTH response to stress. | ERβ | nih.govnih.gov |

Influence on Prostate Growth and Function in Rodent Models

Research in rodent models indicates a complex regulatory role for certain androstane triols in prostate growth. A key pathway involves the metabolism of potent androgens within the prostate tissue itself. Dihydrotestosterone (DHT), a powerful androgen, can be converted to 5α-androstane-3β,17β-diol (3βAdiol). nih.gov This metabolite, in turn, can bind to estrogen receptor beta (ERβ), initiating a cascade that represses the expression of the androgen receptor (AR) and thereby inhibits androgen-driven cell proliferation in the prostate. nih.gov

The levels of 3βAdiol within the prostate are controlled by the enzyme CYP7B1. This enzyme inactivates 3βAdiol by hydroxylating it, converting it into metabolites such as 5α-androstane-3β,6α,17β-triol and 5α-androstane-3β,7α,17β-triol. nih.govoup.com These triol metabolites are considered to lack androgenic activity. oup.com Studies using mice genetically modified to lack the CYP7B1 enzyme (CYP7B1-/- mice) revealed that these animals had smaller prostates after puberty compared to their wild-type counterparts, suggesting that the accumulation of 3βAdiol due to the absence of its inactivating enzyme leads to reduced prostate growth. nih.gov

Further investigations in rats have shown that treatment with 3βAdiol from a young age (postnatal day 2 to 28) resulted in a reduction in the growth of the ventral prostate. nih.gov This effect was dependent on the presence of a functional ERβ, as treating ERβ-knockout (ERβ−/−) mice with 3βAdiol did not decrease prostate cell proliferation. nih.gov These findings underscore a specific endocrine pathway within the rodent prostate where 5α-androstane-3β,17β-diol, regulated by its conversion to triol metabolites via CYP7B1, acts through ERβ to modulate prostate growth. nih.gov

Table 1: Effects of Androstane Metabolites on Prostate Growth in Rodent Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5α-androstane-3β,17β-diol (3βAdiol) | Wild-Type vs. ERβ-/- Mice | Decreased proliferation in wild-type mice, but not in ERβ-/- mice. | nih.gov |

| 5α-androstane-3β,17β-diol (3βAdiol) | Rats (postnatal) | Resulted in reduced growth of the ventral prostate. | nih.gov |

| Endogenous 3βAdiol (in CYP7B1-/- mice) | CYP7B1-/- Mice | Prostates were smaller than wild-type littermates after puberty due to accumulation of 3βAdiol. | nih.gov |

| 5α-androstane-3β,6α,17β-triol & 5α-androstane-3β,7α,17β-triol | Rats | Considered inactive metabolites of 3βAdiol; do not possess androgenic activity. | nih.govoup.com |

Effects on Bone Metabolism in Animal Models

Studies in animal models, particularly mice, have highlighted the potential role of androstene triols in bone metabolism, specifically in countering bone loss. One key compound investigated is 5-androstene-3β,7β,17β-triol (β-AET), a metabolite of dehydroepiandrosterone (DHEA). nih.govplos.org

In a murine model of thermal injury, which is known to induce glucocorticoid-mediated osteopenia (bone loss), treatment with β-AET demonstrated significant protective effects. nih.gov Mice subjected to the thermal injury and treated with β-AET showed preserved bone mineral content and a restoration of whole-body bone mineral content. nih.govplos.org The treatment also appeared to reverse the negative effects of glucocorticoids on chondrocyte (cartilage cell) proliferation and maturation, as well as on osteogenesis (new bone formation) within the growth plate. nih.govplos.org Furthermore, β-AET treatment was observed to slow down the erosion of cortical bone mediated by osteoclasts (cells that break down bone tissue). nih.gov

These findings in a mouse model suggest that β-AET can counteract stress-induced bone loss by preserving bone mass and supporting the processes of bone and cartilage formation. nih.govplos.org

Table 2: Effects of 5-androstene-3β,7β,17β-triol (β-AET) on Bone in a Murine Thermal Injury Model

| Parameter | Observation in β-AET Treated Mice | Reference |

|---|---|---|

| Bone Mineral Content | Significantly preserved. | nih.gov |

| Whole Body Bone Mineral Content | Restored to normal levels. | nih.gov |

| Endochondral Bone Growth | Restored; suggested reversal of glucocorticoid-mediated decreases in chondrocyte proliferation and maturation. | nih.govplos.org |

| Cortical Bone Erosion | Slowed osteoclast-mediated erosion. | nih.gov |

Metabolic Research in Animal Models (excluding clinical human data)

The metabolism of androstane-based steroids, including various triols, has been investigated in several animal species, revealing diverse metabolic pathways. These studies show that the parent compounds are often extensively modified and excreted as conjugates.

In the horse, isomers of androstane-3,16,17-triol (B1208935) have been identified as urinary metabolites following the administration of testosterone. nih.gov These triol metabolites were found primarily in the sulfate (B86663) fraction of urine, with minor amounts detected in the glucuronide fraction. nih.gov

In the greyhound, the metabolism of methyltestosterone (B1676486) leads to the formation of several hydroxylated steroids. wiley.com The most abundant triol metabolite identified was 17α-methyl-5β-androstane-3α,16α,17β-triol, which was primarily excreted as a glucuronic acid conjugate. wiley.com

Studies on 5-androstene-3β,7β,17β-triol (β-AET) indicate that it is rapidly metabolized in both rodents and primates. nih.gov Administration to cynomolgus monkeys resulted in the formation of predominantly glucuronide and sulfate conjugates of its metabolites, which were found in blood and urine. nih.gov A synthetic analogue, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), was also shown to be differentially metabolized across species, including mice, rats, dogs, and monkeys. nih.gov

Table 3: Summary of Androstane Triol Metabolism in Animal Models

| Parent Compound | Animal Model | Identified Triol Metabolite(s) | Primary Conjugate Form | Reference |

|---|---|---|---|---|

| Testosterone | Horse | Isomers of androstane-3,16,17-triol | Sulfate | nih.gov |

| Methyltestosterone | Greyhound | 17α-methyl-5β-androstane-3α,16α,17β-triol | Glucuronide | wiley.com |

| 5-androstene-3β,7β,17β-triol (β-AET) | Cynomolgus Monkey | Metabolites of β-AET | Glucuronide and Sulfate | nih.gov |

| 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) | Mice, Rats, Dogs, Monkeys | Differentially metabolized across species | Not specified | nih.gov |

Comparative Research with Other Steroids

Comparison of Biological Activities with Parent Steroids (e.g., DHEA, DHT, Testosterone)

The biological effects of Androstane-2,3,17-triol are best understood when contrasted with its more widely known parent steroids: dehydroepiandrosterone (B1670201) (DHEA), dihydrotestosterone (B1667394) (DHT), and testosterone (B1683101). While these parent compounds are primary actors in androgenic and estrogenic signaling, this compound and its isomers often exhibit more nuanced or attenuated activities.

Androgenic and Estrogenic Activity:

DHEA is considered a prohormone with weak androgenic activity on its own. nih.gov Its conversion to more potent androgens like testosterone and DHT is a primary source of its biological effects. nih.gov Testosterone is a potent androgen, while DHT is its even more potent, non-aromatizable metabolite, binding to the androgen receptor (AR) with higher affinity. frontiersin.org

In contrast, many hydroxylated metabolites of these androgens, including various androstane-diols and -triols, exhibit reduced androgenicity. For instance, 5α-androstane-3β,17β-diol, a metabolite of DHT, possesses only weak androgen receptor binding activity. scispace.comnih.gov While direct binding affinity data for this compound is not extensively documented in comparative studies, the presence of additional hydroxyl groups at the C-2 and C-3 positions is expected to alter its binding to the androgen receptor compared to DHT and testosterone.

Interestingly, some metabolites of androgens can exert estrogenic effects. For example, 5α-androstane-3β,17β-diol has been shown to bind to and activate estrogen receptor-β (ERβ). nih.govoup.com Androstenediol (B1197431) also possesses potent estrogenic activity, with notable affinity for both ERα and ERβ. wikipedia.org The estrogenic potential of this compound itself is an area of ongoing research, but the hydroxylation pattern is a key determinant of receptor interaction.

Other Biological Activities:

Beyond classical androgenic and estrogenic effects, DHEA and its metabolites have been investigated for a range of other biological activities, including immunomodulatory and neuroprotective effects. Some studies suggest that certain hydroxylated metabolites of DHEA may be more potent in these actions than DHEA itself. For example, androst-5-ene-3β,7β,17β-triol (AET), another triol isomer, has been shown to have immunomodulatory properties.

The table below provides a comparative summary of the primary biological activities of this compound's parent steroids.

| Steroid | Primary Biological Activity | Receptor Binding Profile |

| Dehydroepiandrosterone (DHEA) | Prohormone, weak androgen. nih.gov | Low affinity for AR and ER. |

| Dihydrotestosterone (DHT) | Potent androgen. frontiersin.org | High affinity for AR; does not bind to ER. frontiersin.org |

| Testosterone | Potent androgen and precursor to DHT and estradiol (B170435). | High affinity for AR; can be aromatized to estradiol which binds to ER. |

Structure-Activity Relationship (SAR) Studies of Androstane-Triol Isomers and Analogs

The biological activity of androstane (B1237026) steroids is exquisitely sensitive to their three-dimensional structure. Structure-activity relationship (SAR) studies, which systematically alter the steroid's chemical structure to observe changes in biological effect, have provided crucial insights into the function of androstane-triol isomers and their synthetic analogs.

The position and stereochemistry (α or β orientation) of hydroxyl groups on the androstane skeleton are critical determinants of receptor binding and biological activity. nih.gov For instance, in the context of neuroactive steroids acting on the GABA-A receptor, the orientation of substituents on the A-ring and the presence of a hydrogen bond-accepting group on the D-ring are vital for activity. conicet.gov.ar

Studies on various androstane derivatives have highlighted the following key SAR points:

Hydroxylation: The introduction of hydroxyl groups, as seen in androstane-triols, generally reduces androgenic potency compared to the parent androgens. The specific location of these hydroxylations is crucial. For example, modifications at the C-2, C-3, and C-17 positions directly influence how the molecule fits into the ligand-binding pocket of steroid receptors.

A-Ring Modifications: The stereochemistry of the A/B ring junction (5α or 5β) and the substituents on the A-ring significantly impact activity. For example, 5α-reduced steroids often have different metabolic fates and receptor affinities than their 5β counterparts. core.ac.uk

D-Ring Modifications: Modifications to the D-ring, such as the introduction of different functional groups at C-17, can dramatically alter biological activity. For example, replacing the 17-hydroxyl group with a ketone or other functionalities changes the steroid's interaction with receptors and metabolizing enzymes.

Synthetic Analogs: The synthesis of androstane analogs with additional or modified functional groups has been a strategy to explore and enhance specific biological activities. For instance, the introduction of a 17α-ethynyl group can increase oral bioavailability and alter metabolic stability. nih.gov

The table below summarizes key structural features and their general impact on the activity of androstane steroids.

| Structural Feature | General Impact on Biological Activity |

| Number and Position of Hydroxyl Groups | Influences receptor binding affinity and specificity; generally reduces androgenicity compared to parent androgens. nih.gov |

| Stereochemistry of Hydroxyl Groups (α vs. β) | Critically affects the three-dimensional shape and interaction with receptors. nih.gov |

| A/B Ring Juncture (5α vs. 5β) | Determines the overall shape of the steroid and influences metabolic pathways. core.ac.uk |

| Modifications at C-17 | Significantly alters androgenic and other biological activities. |

Differential Metabolism Compared to Other Androstane Derivatives

The metabolic pathways of this compound differ from those of its parent steroids and other androstane derivatives, primarily due to the presence and location of its hydroxyl groups. These hydroxylations provide additional sites for enzymatic modification, leading to a distinct metabolic profile.

The metabolism of androgens like testosterone and DHT involves a series of enzymatic reactions, including oxidation, reduction, and conjugation. Key enzyme families involved include:

Hydroxysteroid Dehydrogenases (HSDs): These enzymes interconvert hydroxyl groups and keto groups at various positions on the steroid nucleus. For example, 17β-HSD converts androstenedione (B190577) to testosterone.

5α-Reductases: These enzymes convert testosterone to the more potent DHT.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for hydroxylation at various positions on the steroid molecule, a key step in both the synthesis and catabolism of steroids. britannica.com

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These enzymes conjugate steroids with glucuronic acid or sulfate (B86663), respectively, increasing their water solubility and facilitating their excretion. scienceopen.com